molecular formula C10H5F5N2O3 B2765822 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid CAS No. 860785-81-5

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid

Cat. No.: B2765822
CAS No.: 860785-81-5
M. Wt: 296.153
InChI Key: ZDNWWTAMRIFTDU-REZTVBANSA-N
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Description

2-[(E)-2-(2,4-Difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid is a fluorinated hydrazono derivative characterized by a β-keto acid backbone and a 2,4-difluorophenyl hydrazone moiety.

Properties

IUPAC Name

(Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5N2O3/c11-4-1-2-6(5(12)3-4)16-17-7(9(19)20)8(18)10(13,14)15/h1-3,18H,(H,19,20)/b8-7-,17-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVDJDTUDDTGGB-HBOMWCDGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=NC(=C(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)N=N/C(=C(/C(F)(F)F)\O)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid typically involves the reaction of 2,4-difluorophenylhydrazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H5F5N2O3
  • Molecular Weight : 296.15 g/mol
  • CAS Number : 860785-81-5

Medicinal Chemistry

The compound's structure suggests potential as a pharmaceutical agent. Its hydrazono group may interact with specific biological targets, making it suitable for developing new drugs.

Case Study: Anti-inflammatory Activity

Research has shown that compounds similar to 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid exhibit anti-inflammatory properties. For instance, derivatives of hydrazones have been studied for their ability to inhibit inflammatory pathways in cellular models .

Materials Science

The unique trifluoromethyl group in the compound enhances its chemical stability and reactivity, making it a candidate for developing advanced materials.

Case Study: Synthesis of Functional Polymers

In materials science applications, the compound can be used as an intermediate in synthesizing functional polymers that exhibit specific properties such as increased thermal stability and enhanced mechanical strength. Research indicates that incorporating trifluoromethyl groups into polymer backbones can significantly improve their performance under harsh conditions .

Biological Studies

The biological activity of this compound has been explored in various studies focusing on its interactions with biomolecules.

Case Study: Antibacterial Properties

Studies have demonstrated that the compound exhibits antibacterial activity against certain strains of bacteria. The mechanism involves disruption of bacterial cell membranes due to its lipophilic nature, which facilitates penetration into bacterial cells.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid involves its interaction with molecular targets through its hydrazono and trifluoro groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent electronegativity, solubility, and reactivity.

Table 1: Comparative Analysis of Hydrazono Derivatives

Compound Name Substituents on Phenyl Ring Functional Group Key Properties/Applications Reference
2-[(E)-2-(2,4-Difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid 2,4-difluoro Carboxylic acid High polarity, potential acidity N/A
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate Unsubstituted phenyl Ethyl ester Lipophilic, synthetic intermediate
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazino}butanoate 3-(trifluoromethyl) Ethyl ester Enhanced electron withdrawal, agrochemical precursor
5,5-Dimethyl-4-oxo-2-(2-(furan-2-carbonyl)hydrazono)hexanoic acid Furan-2-carbonyl Carboxylic acid Heterocyclic influence, anti-inflammatory activity

Substituent Effects on Electronic Properties

  • Fluorine vs. Trifluoromethyl : The 2,4-difluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in the 3-(trifluoromethyl)phenyl analog . This difference may influence π-π stacking interactions and metabolic stability.

Functional Group Impact on Physicochemical Properties

  • Carboxylic Acid vs. Ester : The free carboxylic acid group in the target compound enhances water solubility and acidity compared to ester derivatives (e.g., and ), which are more lipophilic and volatile .
  • Heterocyclic Modifications : Compounds like 3a () incorporate furan rings, altering electronic delocalization and bioactivity profiles compared to purely fluorinated systems .

Biological Activity

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms in its structure significantly influences its chemical properties and reactivity, making it a candidate for various applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H5F5N2O3\text{C}_{10}\text{H}_{5}\text{F}_{5}\text{N}_{2}\text{O}_{3}

Its IUPAC name is (Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoic acid. The unique arrangement of fluorine atoms contributes to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The hydrazono group and trifluoro groups are believed to facilitate enzyme inhibition and modulation of various biological pathways.

Enzyme Inhibition

Research indicates that compounds with hydrazono structures often exhibit enzyme inhibitory properties. For instance, derivatives of oxobutanoates have been linked to cytotoxic activities against various cancer cell lines due to their ability to inhibit key metabolic enzymes involved in cell proliferation and survival .

Biological Activities

  • Anticancer Activity :
    • Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, compounds similar to this compound have demonstrated cytotoxic effects against human colorectal cancer cells (HCT116), suggesting potential for development as anticancer agents .
  • Antimicrobial Properties :
    • Some studies have indicated that derivatives of oxobutanoates possess antimicrobial activities. The presence of fluorine atoms may enhance the lipophilicity of these compounds, allowing them to penetrate bacterial membranes more effectively .
  • Anti-inflammatory Effects :
    • Research on related pyrazole derivatives has highlighted their anti-inflammatory properties. These compounds are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in HCT116 cells; inhibits cell proliferation
AntimicrobialPotential antimicrobial effects due to enhanced membrane penetration
Anti-inflammatoryInhibits COX enzymes; reduces inflammation

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,4-difluorophenylhydrazine with trifluoroacetic anhydride under controlled conditions. This synthesis pathway not only provides the target compound but also opens avenues for creating various derivatives that may enhance or alter its biological activity.

Q & A

Q. What are the critical steps for synthesizing 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid?

  • Methodological Answer : Synthesis typically involves:
  • Hydrazone Formation : Reacting 2,4-difluorophenylhydrazine with a trifluoromethyl ketone precursor (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic or neutral conditions to form the (E)-hydrazone configuration. Optimize pH and temperature to favor the E-isomer .
  • Hydrolysis : Convert the ester intermediate to the carboxylic acid using aqueous NaOH or HCl, followed by purification via recrystallization or column chromatography .
  • Key Validation : Confirm the E-configuration via NOESY NMR or X-ray crystallography to ensure geometric purity .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-resistant containers due to the sensitivity of the hydrazone group to heat and UV light. Fluorinated compounds often require inert atmospheres (e.g., argon) to prevent hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–10) and temperatures (25–40°C) to identify optimal storage conditions. Monitor via HPLC for degradation products like free hydrazine or trifluoroacetic acid .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 19F^{19}\text{F} NMR to resolve fluorine environments (e.g., 2,4-difluorophenyl vs. trifluoromethyl groups). 1H^{1}\text{H} NMR can confirm hydrazone proton coupling patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and hydrazone (C=N, ~1600 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-phenylethylamine to form diastereomeric salts, enabling separation via fractional crystallization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed hydrazone formation to control stereochemistry .
  • Validation : Measure optical rotation ([α]D_D) and compare with literature values for enantiomeric excess (e.g., +15.1° for (S)-isomers) .

Q. What strategies resolve contradictions in reported synthetic yields for hydrazone derivatives?

  • Methodological Answer :
  • Parameter Screening : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading). For example, DMF may enhance solubility but accelerate decomposition .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., Z-isomers or hydrolyzed ketones). Adjust stoichiometry of 2,4-difluorophenylhydrazine to suppress Z-configuration .
  • Reproducibility : Validate protocols using independent synthetic routes (e.g., microwave-assisted vs. conventional heating) .

Q. How do fluorine substituents influence the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Electrophilicity : The trifluoromethyl ketone enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols in enzyme active sites). Test reactivity via Michael addition assays .
  • Bioavailability : Fluorine atoms increase lipophilicity (logP ~2.5–3.0), enhancing membrane permeability. Measure partition coefficients (octanol/water) and correlate with cellular uptake .
  • Metabolic Stability : Perform in vitro microsomal assays to assess resistance to cytochrome P450-mediated degradation .

Q. What methodologies detect degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via UPLC-MS/MS for hydrolyzed products (e.g., 4,4,4-trifluoro-3-oxobutanoic acid) .
  • Oxidative Stress Testing : Use H2_2O2_2 or radical initiators (AIBN) to mimic oxidative environments. Identify radicals via ESR spectroscopy .

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